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Compound of Interest

Compound Name: 2-Bromotetradecanoic acid

CAS No.: 135312-82-2

Cat. No.: B147172

Get Quote

Introduction: A New Frontier in Antifungal Drug
Discovery
The rise of invasive fungal infections, coupled with the escalating challenge of drug resistance,

has created an urgent need for novel antifungal agents that operate via new mechanisms of

action.[1][2][3] Existing antifungal classes, such as azoles, polyenes, and echinocandins, are

limited by issues of toxicity, narrow spectrum of activity, and the emergence of resistant strains.

[1][4] This landscape necessitates a shift in focus towards unexplored, yet essential, fungal

cellular processes.

One of the most promising and validated targets to emerge in recent years is N-

myristoyltransferase (NMT).[3][5] This enzyme catalyzes the irreversible attachment of

myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide array of cellular

proteins—a process known as N-myristoylation.[1][2] This modification is critical for the function

and localization of proteins involved in vital processes like signal transduction and protein

trafficking.[2][6] Crucially, NMT is essential for the viability of pathogenic fungi like Candida

albicans and Cryptococcus neoformans.[2][3]
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2-Bromotetradecanoic acid (also known as α-Bromomyristic acid) is a synthetic analog of

myristic acid.[7][8] It functions as a putative inhibitor of NMT, making it an invaluable chemical

tool for researchers studying the consequences of NMT inhibition and a foundational lead

compound for the development of new antifungal therapeutics.[9][10] These application notes

provide a comprehensive guide to understanding and utilizing 2-Bromotetradecanoic acid in

antifungal research.

Core Mechanism of Action: Interdiction of Protein N-
Myristoylation
The antifungal activity of 2-Bromotetradecanoic acid is rooted in its ability to disrupt the N-

myristoylation pathway. The process is not one of direct enzyme binding by the acid itself;

rather, it requires metabolic activation within the fungal cell.

Cellular Uptake & Activation: 2-Bromotetradecanoic acid enters the fungal cell and is

converted by an acyl-CoA synthetase into its active form, 2-bromomyristoyl-CoA.

Competitive Inhibition: This activated analog then acts as a potent competitive inhibitor of N-

myristoyltransferase (NMT).[11] It competes with the natural substrate, myristoyl-CoA, for the

enzyme's active site.

Disruption of Protein Function: By inhibiting NMT, 2-Bromotetradecanoic acid prevents the

myristoylation of essential fungal proteins. For example, the ADP-ribosylation factor (ARF), a

key protein in vesicular trafficking, is a known substrate of NMT.[1] Without its myristoyl

anchor, ARF and other crucial proteins cannot properly localize to cellular membranes,

leading to a catastrophic failure of cellular processes and ultimately, cell death.[2]

The significant differences between fungal and human NMTs provide a therapeutic window,

allowing for the development of selective inhibitors that are effective against the pathogen with

minimal host toxicity.[2][3]
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Caption: Mechanism of NMT inhibition by 2-Bromotetradecanoic acid.
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2-Bromotetradecanoic acid has demonstrated potent, broad-spectrum antifungal activity in

vitro. The following table summarizes its Minimum Inhibitory Concentrations (MIC) against

several clinically relevant fungal species as reported in the literature.

Fungal
Species

Type MIC (µM) Medium Reference

Saccharomyces

cerevisiae
Yeast 10 RPMI-1640 [10][11]

Candida albicans Yeast 39 RPMI-1640 [10][11]

Cryptococcus

neoformans
Yeast 20 RPMI-1640 [10][11]

Aspergillus niger
Filamentous

Fungus
< 42 RPMI-1640 [10][11]

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized method for determining the in vitro antifungal

susceptibility of fungal isolates to 2-Bromotetradecanoic acid, adapted from CLSI and

EUCAST guidelines.[12][13]

Objective: To determine the lowest concentration of 2-Bromotetradecanoic acid that inhibits

the visible growth of a fungal pathogen.

Materials:

2-Bromotetradecanoic acid (powder)

Dimethyl sulfoxide (DMSO)

Fungal strains (e.g., C. albicans ATCC 90028)

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
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Sterile 96-well flat-bottom microtiter plates

Spectrophotometer (optional, for quantitative reading)

35°C Incubator

Procedure:

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Bromotetradecanoic acid
in sterile DMSO. Ensure it is fully dissolved. Causality: DMSO is used as a solvent for the

hydrophobic fatty acid analog. A high concentration stock minimizes the final DMSO

concentration in the assay, which can be toxic to fungi at levels >1-2%.

Inoculum Preparation:

Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-

48 hours.

Harvest colonies and suspend them in sterile saline.

Adjust the cell suspension to a turbidity equivalent to a 0.5 McFarland standard

(approximately 1-5 x 10⁶ CFU/mL).

Prepare the final working inoculum by diluting this suspension in RPMI-1640 medium to

achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells. Causality: A

standardized inoculum is critical for reproducibility. Too high an inoculum can overwhelm

the drug, leading to falsely elevated MIC values.

Drug Dilution Series:

Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

Prepare a 2X starting concentration of the drug in well 1 by adding the appropriate amount

of stock solution to 200 µL of RPMI-1640.

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then

transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well

10.
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Well 11 will serve as the growth control (drug-free).

Well 12 will serve as the sterility control (medium only).

Inoculation: Add 100 µL of the final working inoculum to wells 1 through 11. Do not add

inoculum to well 12. This brings the total volume in each well to 200 µL and halves the drug

concentrations to the final 1X test concentrations.

Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

Endpoint Determination: The MIC is defined as the lowest drug concentration that causes a

significant reduction in growth (typically ≥50%) compared to the drug-free growth control.

This can be determined visually or by reading the optical density at a suitable wavelength

(e.g., 530 nm).[13]
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Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Assessment of Fungal Cell Membrane
Integrity
While NMT inhibition is the primary mechanism, it is prudent to investigate potential

downstream effects, such as loss of cell membrane integrity. This protocol uses Propidium
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Iodide (PI), a fluorescent dye that only enters cells with compromised membranes.

Objective: To determine if treatment with 2-Bromotetradecanoic acid leads to damage of the

fungal plasma membrane.

Materials:

Log-phase fungal culture

2-Bromotetradecanoic acid

Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)

Phosphate-buffered saline (PBS)

Fluorescence microscope or flow cytometer

Procedure:

Treatment: Grow fungal cells to mid-log phase in a suitable liquid medium (e.g., YPD or

RPMI-1640). Treat the cells with 2-Bromotetradecanoic acid at relevant concentrations

(e.g., 1X MIC and 2X MIC). Include an untreated control and a positive control (e.g., heat-

killed cells). Causality: Using log-phase cells ensures metabolic activity required for drug

uptake and activation. Testing at and above the MIC helps to correlate membrane damage

with growth inhibition.

Incubation: Incubate the cultures for a defined time course (e.g., 4, 12, 24 hours) under

appropriate growth conditions.

Harvesting and Staining:

Harvest 1 mL of cells from each condition by centrifugation.

Wash the cells twice with PBS to remove medium components.

Resuspend the cell pellet in 500 µL of PBS.

Add PI to a final concentration of 1-2 µg/mL.
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Incubate in the dark for 15-30 minutes at room temperature. Causality: Incubation in the

dark is necessary as PI is light-sensitive.

Analysis:

Fluorescence Microscopy: Place a small volume of the cell suspension on a microscope

slide. Observe under both bright-field and fluorescence microscopy (using a

rhodamine/red filter set). Cells with compromised membranes will exhibit bright red

fluorescence.

Flow Cytometry: Analyze the stained cells using a flow cytometer. This will provide

quantitative data on the percentage of PI-positive (membrane-damaged) cells in the

population.[14]

Interpretation of Results:

A significant increase in the percentage of PI-positive cells in the drug-treated samples

compared to the untreated control indicates that 2-Bromotetradecanoic acid causes a loss

of membrane integrity.

If membrane damage occurs only at concentrations well above the MIC or after prolonged

incubation, it is likely a secondary, downstream effect of the primary metabolic disruption

caused by NMT inhibition, rather than a direct lytic action on the membrane.[15]

Conclusion and Future Directions
2-Bromotetradecanoic acid is a potent inhibitor of fungal N-myristoyltransferase and a

valuable probe for antifungal research. Its broad-spectrum activity against key pathogenic

yeasts and molds underscores the potential of NMT as a high-value antifungal target.[9][10]

The protocols detailed herein provide a robust framework for researchers to quantify its activity

and investigate its cellular effects. While its direct therapeutic use may be limited, 2-
Bromotetradecanoic acid serves as a critical scaffold and mechanistic tool, paving the way

for the structure-based design of next-generation NMT inhibitors with improved potency,

selectivity, and pharmacological properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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